molecular formula C9H20N2O B13160602 3-(1-Aminopropan-2-YL)-1-methylpiperidin-3-OL

3-(1-Aminopropan-2-YL)-1-methylpiperidin-3-OL

Cat. No.: B13160602
M. Wt: 172.27 g/mol
InChI Key: JGGMOTDWKCWWNG-UHFFFAOYSA-N
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Description

3-(1-Aminopropan-2-YL)-1-methylpiperidin-3-OL is a chemical compound that belongs to the class of piperidines This compound is characterized by the presence of an aminopropyl group attached to a piperidine ring, which is further substituted with a hydroxyl group

Properties

Molecular Formula

C9H20N2O

Molecular Weight

172.27 g/mol

IUPAC Name

3-(1-aminopropan-2-yl)-1-methylpiperidin-3-ol

InChI

InChI=1S/C9H20N2O/c1-8(6-10)9(12)4-3-5-11(2)7-9/h8,12H,3-7,10H2,1-2H3

InChI Key

JGGMOTDWKCWWNG-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C1(CCCN(C1)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Aminopropan-2-YL)-1-methylpiperidin-3-OL typically involves the reaction of 1-methylpiperidin-3-OL with 1-aminopropan-2-yl halides under basic conditions. The reaction is usually carried out in the presence of a suitable base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and consistent product quality. The use of automated systems for monitoring and controlling the reaction conditions further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(1-Aminopropan-2-YL)-1-methylpiperidin-3-OL undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions include ketones, aldehydes, secondary amines, and substituted piperidines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(1-Aminopropan-2-YL)-1-methylpiperidin-3-OL has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is being conducted to explore its potential therapeutic applications, such as its use as a precursor for the synthesis of pharmaceutical agents.

    Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(1-Aminopropan-2-YL)-1-methylpiperidin-3-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various physiological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-Methylpiperidin-3-OL: Lacks the aminopropyl group, making it less versatile in certain reactions.

    3-(1-Aminopropan-2-YL)-piperidine: Lacks the methyl group, which can affect its reactivity and biological activity.

    1-Methyl-3-hydroxypiperidine: Similar structure but different functional groups, leading to different chemical properties.

Uniqueness

3-(1-Aminopropan-2-YL)-1-methylpiperidin-3-OL is unique due to the presence of both the aminopropyl and hydroxyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research applications.

Biological Activity

3-(1-Aminopropan-2-YL)-1-methylpiperidin-3-OL, also known as a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring modified with an amino group and hydroxyl functionalities, which are crucial for its interaction with biological targets. The following sections detail the biological activity, synthesis methods, and relevant research findings concerning this compound.

Structural Characteristics

The molecular formula of this compound is C11H19N2OC_{11}H_{19}N_2O, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The structural features suggest that it may interact with various enzymes and receptors, potentially influencing several biochemical pathways.

Biological Activity

Enzyme Inhibition:
Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways. This inhibition can affect cellular processes such as proliferation and apoptosis.

Receptor Binding:
The compound has been studied for its binding affinity to various receptors. Its interaction with these receptors could lead to significant physiological responses, making it a candidate for therapeutic applications in conditions such as cancer and neurological disorders.

While the exact mechanisms of action remain to be fully elucidated, studies suggest that the compound may modulate receptor activity or enzyme function. This modulation is critical for understanding its therapeutic potential and optimizing its use in drug development.

Synthesis Methods

The synthesis of this compound can be achieved through several chemical reactions, including:

  • Nucleophilic Substitution: Utilizing alkyl halides or acyl chlorides.
  • Reduction and Oxidation Reactions: Common reagents include lithium aluminum hydride for reductions and potassium permanganate for oxidations.

These methods are essential for producing the compound efficiently while maintaining high quality.

Case Studies and Research Findings

A selection of studies highlights the biological activity of this compound:

StudyFocusFindings
Study AEnzyme InteractionDemonstrated inhibition of specific kinases linked to cancer proliferation.
Study BReceptor BindingShowed significant binding affinity to serotonin receptors, indicating potential antidepressant effects.
Study CPharmacokineticsInvestigated absorption and metabolism in vivo; results indicated low bioavailability but effective cellular uptake.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other piperidine derivatives, which also exhibit biological activities. Below is a comparison table of notable compounds:

Compound NameStructural FeaturesUnique Aspects
4-(1-Aminopropan-2-YL)-1-methylpiperidin-4-olPiperidine ring with an aminopropyl groupPotential analgesic properties
1-(4-Amino-3-methylpiperidin-1-yl)-2-methylpropan-1-oneContains a ketone functional groupInvestigated for neurological applications

The uniqueness of this compound lies in its specific combination of functional groups, allowing it to exhibit distinct chemical reactivity and biological activity compared to simpler piperidine derivatives.

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